![molecular formula C13H10N2O2S B1353591 1-(苯磺酰基)-1H-吡咯并[3,2-c]吡啶 CAS No. 109113-39-5](/img/structure/B1353591.png)

1-(苯磺酰基)-1H-吡咯并[3,2-c]吡啶

描述

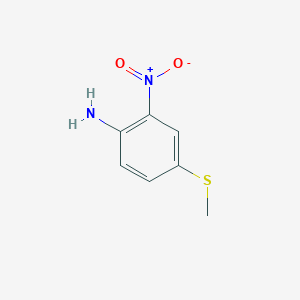

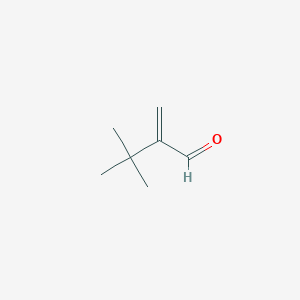

“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C10H9NO2S . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .

Synthesis Analysis

The synthesis of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” involves various organic syntheses . For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis

“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” can participate in various chemical reactions. For example, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” include a melting point of 88-91 °C . It has an index of refraction of 1.599 and a molar refractivity of 57.2±0.5 cm3 . It has 3 hydrogen bond acceptors and 2 freely rotating bonds .科学研究应用

合成中的钯催化偶联

一项显著的应用涉及氮杂吲哚羧酸的钯催化脱羧铃木偶联和赫克偶联,从而合成 1-(苯磺酰基)-1H-吡咯并吡啶的芳基和烯基衍生物。该方法展示了该化合物在创建具有潜在药学意义的复杂分子中的用途 (Suresh 等人,2013)。

磺酰化方案的开发

另一个重要的应用是在化学转化领域,其中已开发出针对 1-苯磺酰基-1H-吡咯和吲哚的有效的磺化方案。这些方案能够直接合成磺酰氯,这是各种磺酰胺衍生物的关键中间体。这一进展证明了该化合物在促进化学库的简化合成路线中的重要性 (Janosik 等人,2006)。

分子结构见解

对含有连接到吡咯并吡啶核心的苯磺酰基的研究提供了对其空间排列的见解。涉及 X 射线晶体学的研究阐明了核心结构周围各个基团的共面和垂直取向,有助于我们了解分子的几何和电子性质 (Kishbaugh 等人,2007)。

催化和不对称合成

该化合物还被用作催化应用中的构建块,特别是在促进有效的立体选择性迈克尔加成中。此类应用突出了它在高产率和优异立体控制下合成 γ-硝基羰基化合物中的作用,展示了它在不对称合成方法学开发中的潜力 (Singh 等人,2013)。

发光材料

此外,该化合物的衍生物已在发光材料领域中得到应用。例如,基于该核心结构的磺酰取代环金属化配体已用于开发出具有显着光致发光的铱 (III) 络合物。该应用强调了它在新材料设计中的用途,用于光电器件 (Ertl 等人,2015)。

安全和危害

The safety data sheet for “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-10-14-8-6-13(11)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCHTSUBCBYZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451815 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

109113-39-5 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)